4-Propyl-1,3-oxathiane 4-Propyl-1,3-oxathiane
Brand Name: Vulcanchem
CAS No.: 59323-75-0
VCID: VC19574577
InChI: InChI=1S/C7H14OS/c1-2-3-7-4-5-8-6-9-7/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C7H14OS
Molecular Weight: 146.25 g/mol

4-Propyl-1,3-oxathiane

CAS No.: 59323-75-0

Cat. No.: VC19574577

Molecular Formula: C7H14OS

Molecular Weight: 146.25 g/mol

* For research use only. Not for human or veterinary use.

4-Propyl-1,3-oxathiane - 59323-75-0

Specification

CAS No. 59323-75-0
Molecular Formula C7H14OS
Molecular Weight 146.25 g/mol
IUPAC Name 4-propyl-1,3-oxathiane
Standard InChI InChI=1S/C7H14OS/c1-2-3-7-4-5-8-6-9-7/h7H,2-6H2,1H3
Standard InChI Key ZEUDPRQNRPXDCM-UHFFFAOYSA-N
Canonical SMILES CCCC1CCOCS1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Isomeric Considerations

2-Methyl-4-propyl-1,3-oxathiane belongs to the 1,3-oxathiane class of sulfur-containing heterocycles, characterized by a six-membered ring containing one oxygen and one sulfur atom. The compound exists as a mixture of cis and trans diastereomers, with the cis isomer ((2S,4R)-configuration) being primarily responsible for its characteristic aroma . Common synonyms include TROPATHIANE and FEMA 3578, reflecting its regulatory status as a flavoring agent .

Molecular Properties

The compound's molecular formula is C₈H₁₆OS, with a molar mass of 160.28 g/mol. Key physicochemical parameters include:

PropertyValueSource
Boiling Point218–220°C
Density (25°C)0.975 g/mL
Refractive Index (n₀)1.4800
LogP2.98
Vapor Pressure0.5 hPa
Flash Point50°C

The relatively high logP value indicates significant lipophilicity, influencing its persistence in lipid-rich matrices and fragrance substantivity on skin .

Synthesis and Production

Organocatalytic Asymmetric Synthesis

The cis-isomer is synthesized via a two-step enantioselective process:

  • Michael Addition: Proline-derived catalysts mediate the asymmetric addition of benzyl thiol to trans-2-hexenal, achieving 84% enantiomeric excess .

  • Sulfide Cleavage: Sodium naphthalenide-mediated debenzylation yields (R)-3-mercaptohexan-1-ol, which undergoes cyclization to form the target oxathiane .

This method represents a 3.8-fold yield improvement over previous routes (32% vs. 8.5%), addressing historical production challenges .

Industrial Manufacturing

Commercial production (e.g., Axxence Aromatic GmbH) utilizes Good Manufacturing Practice (GMP) protocols, with purity specifications exceeding 98% for fragrance applications . Storage requirements mandate protection from light at 2–8°C to prevent oxidative degradation .

Sensory Characteristics and Applications

Flavor Profile

The compound exhibits complex sensory attributes:

  • Odor Threshold: 2–4 ppb in air

  • Aroma Notes (1% in dipropylene glycol):

    • Primary: Sulfury, tropical galbanum, green alliaceous

    • Secondary: Pineapple, mango, grapefruit, peach

  • Taste Profile (2 ppm): Sulfurous passion fruit, durian, gooseberry, radish

Industrial Applications

SectorUse CaseConcentration Range
FragrancesFine perfumery, detergents0.01–0.1% w/w
Food FlavorsTropical fruit formulations1–5 ppm
CosmeticsShampoos, body creams0.005–0.02%
PharmaceuticalsFlavor masking agents<0.001%

The compound's FEMA GRAS status (No. 3578) and EU Flavis approval (03.013) facilitate global use in food contact materials .

Toxicological Assessment

Genotoxicity

Comprehensive testing under OECD guidelines demonstrated:

  • Ames Test: Negative mutagenicity up to 5000 μg/plate (TA98, TA100, TA1535, TA1537, WP2uvrA strains)

  • In Vitro Micronucleus Assay: No clastogenicity at 1603 μg/mL in human lymphocytes

Systemic Toxicity

The Threshold of Toxicological Concern (TTC) approach for Cramer Class III substances indicates:

EndpointExposureTTC ThresholdMargin of Safety
Repeated Dose0.10 μg/kg/day1.5 μg/kg/day15×
Reproductive Toxicity0.10 μg/kg/day1.5 μg/kg/day15×
Respiratory Exposure0.47 mg/day0.47 mg/day

Dermal Sensitization Quantitative Risk Assessment (qRA) using the Dermal Sensitization Threshold (DST) confirmed safety at 900 μg/cm² exposure levels .

Environmental Fate and Sustainability

Persistence, Bioaccumulation, Toxicity (PBT)

IFRA Environmental Standards assessment concluded:

  • Persistence (P): Readily biodegradable (OECD 301F)

  • Bioaccumulation (B): BCF < 2000 (OECD 305)

  • Toxicity (T): EC50 > 10 mg/L (Daphnia magna)

Risk Quotient Analysis

RegionPEC (μg/L)PNEC (μg/L)PEC/PNEC
Europe0.120.340.35
North America0.080.340.24

Current Volume of Use (VoU) data confirms PEC/PNEC ratios <1 across all regulatory jurisdictions .

Regulatory Status and Compliance

Global Approvals

  • EU REACH: Pre-registered (2018), full dossier under evaluation

  • US FDA: 21 CFR 172.515 (FEMA GRAS)

  • China: Included in GB 2760-2014 Food Additive Standard

ParameterRequirement
Transport ClassUN 1993 (Flammable Liquid)
Packing GroupIII
StorageFireproof, ventilated area
PPENitrile gloves, goggles

GHS Classification: Flammable Liquid Category 4 (H226) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator